6-(4-Ethylphenyl)-6-oxohexanoic acid
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Overview
Description
6-(4-Ethylphenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with an ethyl group at the para position and a hexanoic acid chain with a keto group at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-6-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 6-(4-Ethylphenyl)hexanoic acid.
Reduction: Formation of 6-(4-Ethylphenyl)-6-hydroxyhexanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Ethylphenyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The keto group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylphenyl)-6-oxohexanoic acid: Similar structure with a methyl group instead of an ethyl group.
6-(4-Propylphenyl)-6-oxohexanoic acid: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
6-(4-Ethylphenyl)-6-oxohexanoic acid is unique due to the specific positioning of the ethyl group, which can influence its reactivity and interactions with other molecules. This compound’s distinct structure may result in unique biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
6-(4-ethylphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-11-7-9-12(10-8-11)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEOGPIWHAUYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620416 |
Source
|
Record name | 6-(4-Ethylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502651-40-3 |
Source
|
Record name | 6-(4-Ethylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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